4-(Propan-2-yl)cyclohexa-1,4-diene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Propan-2-yl)cyclohexa-1,4-diene-1-carboxylic acid is an organic compound with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol . This compound is characterized by a cyclohexadiene ring substituted with a propan-2-yl group and a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-(Propan-2-yl)cyclohexa-1,4-diene-1-carboxylic acid involves several steps. One common method includes the reaction of cyclohexadiene with isopropyl bromide in the presence of a base to introduce the propan-2-yl group. This is followed by oxidation to introduce the carboxylic acid group . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-(Propan-2-yl)cyclohexa-1,4-diene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Propan-2-yl)cyclohexa-1,4-diene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Propan-2-yl)cyclohexa-1,4-diene-1-carboxylic acid involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-(Propan-2-yl)cyclohexa-1,4-diene-1-carboxylic acid can be compared with other similar compounds such as:
4-(Propan-2-yl)cyclohexa-1,4-diene-1-carbaldehyde: This compound has a similar structure but with an aldehyde group instead of a carboxylic acid group.
N-{4-[(Propan-2-yl)imino]cyclohexa-2,5-dien-1-ylidene}aniline: This compound features an imino group and a phenyl group, making it structurally similar but functionally different.
(1S,4S)-4-(Propan-2-yl)cyclohexane-1-carboxylic acid: This compound has a saturated cyclohexane ring instead of a cyclohexadiene ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a propan-2-yl group and a carboxylic acid group, which confer distinct chemical and biological properties.
Properties
CAS No. |
285142-14-5 |
---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
4-propan-2-ylcyclohexa-1,4-diene-1-carboxylic acid |
InChI |
InChI=1S/C10H14O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3,6-7H,4-5H2,1-2H3,(H,11,12) |
InChI Key |
NMKACEPSUGRCPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CCC(=CC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.